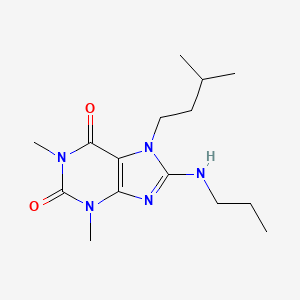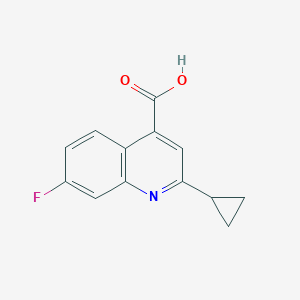
2-Cyclopropyl-7-fluoroquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropyl-7-fluoroquinoline-4-carboxylic acid: is a chemical compound with the molecular formula C13H10FNO2 and a molecular weight of 231.22 g/mol . This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-7-fluoroquinoline-4-carboxylic acid typically involves the following steps:
Fluorination: The addition of a fluorine atom at the 7th position of the quinoline ring.
These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as:
Batch or Continuous Flow Reactors: To control the reaction environment and ensure consistent product quality.
Purification Techniques: Such as crystallization, distillation, and chromatography to isolate and purify the final product.
化学反応の分析
Types of Reactions
2-Cyclopropyl-7-fluoroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinoline ring or the carboxylic acid group.
Substitution: The fluorine atom or other substituents on the quinoline ring can be replaced with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline derivatives with reduced functional groups .
科学的研究の応用
2-Cyclopropyl-7-fluoroquinoline-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 2-Cyclopropyl-7-fluoroquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may:
Inhibit Enzymes: By binding to the active sites of enzymes, thereby blocking their activity.
Interfere with DNA/RNA: By intercalating into nucleic acids, disrupting their function and replication.
Modulate Receptors: By binding to cellular receptors, altering their signaling pathways
類似化合物との比較
Similar Compounds
- 2-Cyclopropyl-7-chloroquinoline-4-carboxylic acid
- 2-Cyclopropyl-7-bromoquinoline-4-carboxylic acid
- 2-Cyclopropyl-7-iodoquinoline-4-carboxylic acid
Uniqueness
2-Cyclopropyl-7-fluoroquinoline-4-carboxylic acid is unique due to the presence of the fluorine atom at the 7th position, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
特性
IUPAC Name |
2-cyclopropyl-7-fluoroquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c14-8-3-4-9-10(13(16)17)6-11(7-1-2-7)15-12(9)5-8/h3-7H,1-2H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXRYZZREWPGFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(C=CC(=C3)F)C(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

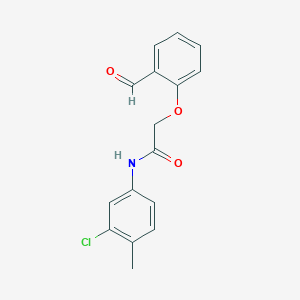
![2-(benzylsulfanyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2379012.png)
![N-(4-methylphenyl)-4-{2-oxo-1,7-diazaspiro[3.5]nonane-7-carbonyl}benzene-1-sulfonamide](/img/structure/B2379015.png)


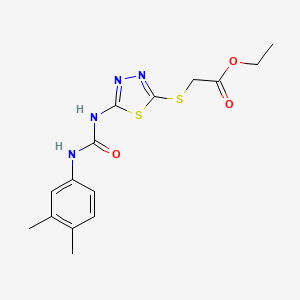
![N-[2-(Trifluoromethyl)-1,3-benzoxazol-6-yl]prop-2-enamide](/img/structure/B2379021.png)
![6,8-Dibromo-2-{2-[(3-methoxyphenyl)methoxy]phenyl}quinoline](/img/structure/B2379024.png)
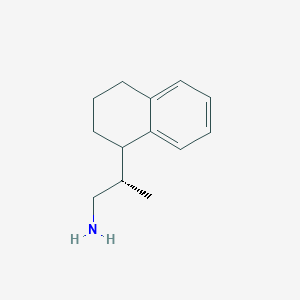

![3-[(2-chlorophenyl)methyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one](/img/new.no-structure.jpg)
![N-[2-(3-Hydroxyoxan-3-yl)-2-methylpropyl]prop-2-enamide](/img/structure/B2379032.png)
